![molecular formula C10H17N3O5S3 B601888 (S)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide CAS No. 2183841-60-1](/img/new.no-structure.jpg)
(S)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide is a chemical compound known for its role as a carbonic anhydrase inhibitor. This compound is primarily used in the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . It is a highly specific, non-competitive, reversible inhibitor of carbonic anhydrase II (CA-II), an enzyme involved in the regulation of intraocular pressure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide involves several steps. One common method includes the reaction of 2-aminothiophenol with chloroacetic acid to form a thiazine ring, followed by sulfonation and subsequent substitution reactions to introduce the methoxypropyl and amino groups . The reaction conditions typically involve the use of organic solvents such as methanol or ethanol, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
化学反应分析
Types of Reactions
(S)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxypropyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
(S)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide has several scientific research applications:
作用机制
The mechanism of action of (S)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide involves the inhibition of carbonic anhydrase II (CA-II). By binding to the active site of CA-II, the compound prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure .
相似化合物的比较
Similar Compounds
Dorzolamide: Another carbonic anhydrase inhibitor used in the treatment of glaucoma.
Acetazolamide: A systemic carbonic anhydrase inhibitor used for various medical conditions, including glaucoma and altitude sickness.
Methazolamide: Similar to acetazolamide but with a longer duration of action.
Uniqueness
(S)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide is unique due to its high specificity and reversible inhibition of CA-II, which results in fewer systemic side effects compared to other carbonic anhydrase inhibitors . Its higher lipophilicity also facilitates better diffusion across the blood-retinal barrier .
属性
CAS 编号 |
2183841-60-1 |
|---|---|
分子式 |
C10H17N3O5S3 |
分子量 |
355.45 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methyl-12-thioxopyrido[1,2,3,4]imidazole-[1,2-a]benzimidazole-2(12H)-one](/img/structure/B601808.png)
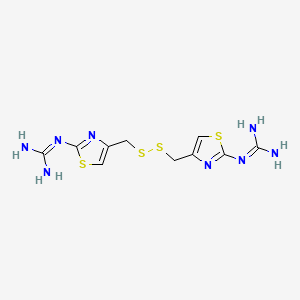
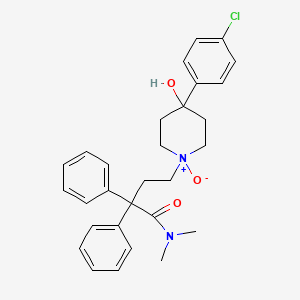
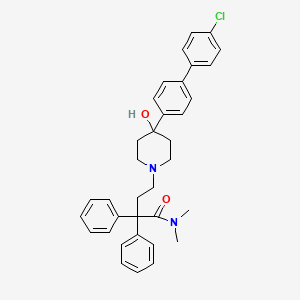
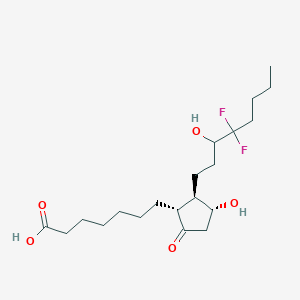
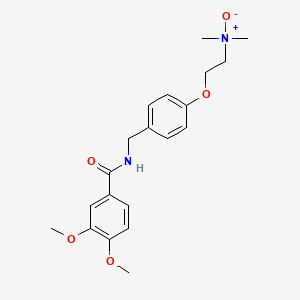
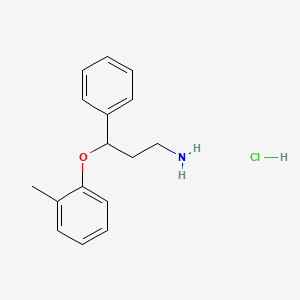
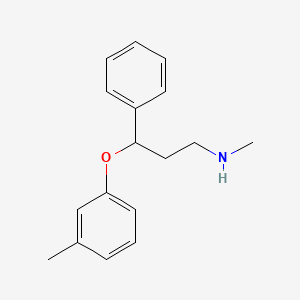
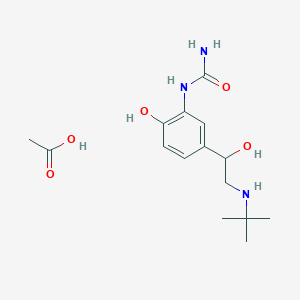
![4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine](/img/structure/B601826.png)
